Ethyltriethoxysilane
Overview
Description
Ethyltriethoxysilane is an organosilicon compound with the chemical formula C8H20O3Si. It is a colorless liquid that is primarily used in various chemical reactions and industrial applications. This compound is known for its ability to form strong bonds with silica surfaces, making it valuable in the field of materials science and surface chemistry .
Mechanism of Action
Target of Action
Ethyltriethoxysilane, also known as Triethoxy(ethyl)silane, is primarily used as a chemical intermediate . Its primary targets are organic molecules, where it introduces silicon atoms, leading to the formation of new compounds with desired properties .
Mode of Action
The mode of action of this compound involves the reaction of its ethoxy groups with other reagents . This results in the incorporation of silicon into the target molecules . In particular, it has been found to react directly with ethanol and silicon in the presence of CuCl and Cu0 nanoparticles .
Result of Action
The primary result of this compound’s action is the formation of new compounds through the incorporation of silicon atoms into organic molecules . This can lead to the creation of compounds with a wide range of properties, depending on the nature of the target molecules and the specific conditions of the reaction.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of moisture can lead to the formation of additional ethanol . Moreover, the reaction of this compound with ethanol and silicon is catalyzed by CuCl and Cu0 nanoparticles, suggesting that the presence of these catalysts in the environment can significantly influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyltriethoxysilane can be synthesized through the hydrosilylation of ethylene with triethoxysilane. This reaction typically requires a precious metal catalyst, such as platinum or rhodium, to proceed efficiently. The reaction conditions often involve moderate temperatures and pressures to ensure optimal yields .
Industrial Production Methods
In industrial settings, the production of triethoxy(ethyl)silane involves the use of large-scale reactors and continuous flow processes. The reaction is carefully controlled to maintain the desired temperature and pressure, ensuring consistent product quality. The final product is then purified through distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyltriethoxysilane undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, often catalyzed by precious metals.
Common Reagents and Conditions
Catalysts: Precious metals like platinum and rhodium are commonly used as catalysts in hydrosilylation reactions.
Temperature and Pressure: Moderate temperatures (50-100°C) and atmospheric pressure are typically employed in these reactions.
Major Products Formed
Hydrosilylation: The major product is the addition compound formed by the insertion of the silicon-hydrogen bond into the carbon-carbon multiple bond.
Reduction: The major products are the corresponding alcohols formed from the reduction of carbonyl compounds.
Hydrolysis: The major products are silanols and ethanol.
Scientific Research Applications
Ethyltriethoxysilane has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Triethoxysilane: Similar to triethoxy(ethyl)silane but lacks the ethyl group, making it less hydrophobic.
Triethoxymethylsilane: Contains a methyl group instead of an ethyl group, resulting in different reactivity and surface properties.
Triethoxyphenylsilane: Contains a phenyl group, which significantly alters its chemical properties and applications.
Uniqueness
Ethyltriethoxysilane is unique due to its ethyl group, which imparts increased hydrophobicity and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring enhanced surface properties and adhesion .
Properties
IUPAC Name |
triethoxy(ethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O3Si/c1-5-9-12(8-4,10-6-2)11-7-3/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENFJSAFJTVPJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29254-45-3 | |
Record name | Silane, triethoxyethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29254-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7041962 | |
Record name | Ethyltriethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78-07-9 | |
Record name | Ethyltriethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyltriethoxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyltriethoxysilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5230 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Silane, triethoxyethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyltriethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethoxy(ethyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.983 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYLTRIETHOXYSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AQ2W24K1P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Triethoxy(ethyl)silane in enhancing the properties of natural fiber-reinforced composites?
A1: Triethoxy(ethyl)silane acts as a coupling agent in natural fiber-reinforced composites, enhancing the interfacial bonding between the hydrophilic fibers (e.g., coir) and the hydrophobic polymer matrix (e.g., PVC). [, , , ] This improved adhesion is achieved through chemical reactions. The silane molecule's ethoxy groups (–O–CH2–CH3) hydrolyze in the presence of moisture, forming silanol groups (Si–OH). These silanol groups then condense with hydroxyl groups (–OH) present on the fiber surface, creating strong covalent Si–O–C bonds. This chemical bridging improves load transfer between the fiber and the matrix, ultimately enhancing the composite's mechanical and electrical properties. [, , , ]
Q2: How does Triethoxy(ethyl)silane treatment affect the dielectric constant of coir fiber/PVC composites?
A2: Research indicates that treating coir fibers with Triethoxy(ethyl)silane can significantly reduce the dielectric constant of the resulting coir/PVC composites. [] This reduction is attributed to the improved interfacial adhesion between the coir fibers and the PVC matrix, facilitated by the silane coupling agent. This enhanced bonding reduces the presence of voids and air gaps at the interface, which are known to increase the dielectric constant. Furthermore, the hydrophobic nature of Triethoxy(ethyl)silane helps to prevent moisture absorption by the composite, further contributing to a lower dielectric constant. []
Q3: What is the optimal concentration of Triethoxy(ethyl)silane for enhancing the fatigue life of coir fiber/PVC composites?
A3: Studies using Box-Behnken designs and fatigue analysis simulations in ANSYS software revealed that coir fibers treated with Triethoxy(ethyl)silane at a concentration of 6 wt.% exhibited a maximum fatigue limit when combined with specific fiber size and treatment parameters. [] This suggests that the optimal concentration of Triethoxy(ethyl)silane for maximizing fatigue life is dependent on other factors related to the fiber and processing conditions.
Q4: Besides mechanical properties, are there other benefits to using Triethoxy(ethyl)silane in coir/PVC composites for electrical applications?
A4: Yes, Triethoxy(ethyl)silane treatment has been shown to significantly improve the electrical resistance of coir/PVC composites. [] This improvement is linked to the reduced presence of voids and air gaps at the fiber-matrix interface due to the enhanced bonding provided by the silane. These voids can act as pathways for electrical current leakage, decreasing the overall resistance. By reducing these defects, Triethoxy(ethyl)silane treatment contributes to the development of coir/PVC composites with enhanced electrical insulation properties, making them suitable for applications requiring high electrical resistance. []
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